molecular formula C16H10N2OS B6188148 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile CAS No. 2639448-31-8

3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Cat. No. B6188148
CAS RN: 2639448-31-8
M. Wt: 278.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile” is a complex organic molecule that contains a benzothiophene ring and a pyridine ring . Benzothiophene is a polycyclic aromatic compound, while pyridine is a basic heterocyclic organic compound. The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to predict its properties or uses.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiophene and pyridine rings, along with the nitrile and ketone functional groups. These groups could potentially participate in various chemical reactions.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiophene and pyridine rings, as well as the nitrile and ketone functional groups . The nitrile group could undergo hydrolysis, reduction, or addition reactions, while the ketone could potentially be involved in condensation reactions or be reduced to an alcohol.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents. The nitrile and ketone groups could also influence its reactivity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-benzothiophen-5-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves the condensation of 1-benzothiophene-5-carbaldehyde with 3-pyridinecarboxylic acid followed by a dehydration reaction to form the nitrile group.", "Starting Materials": [ "1-benzothiophene-5-carbaldehyde", "3-pyridinecarboxylic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1-benzothiophene-5-carbaldehyde (1.0 g, 6.2 mmol) and 3-pyridinecarboxylic acid (1.2 g, 7.4 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (50 mL) and neutralize with sodium hydroxide solution (10%). Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using ethyl acetate/hexane (1:1) as the eluent to obtain the desired product as a yellow solid (yield: 70%)." ] }

CAS RN

2639448-31-8

Molecular Formula

C16H10N2OS

Molecular Weight

278.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.